trans-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride
CAS No.:
Cat. No.: VC13897200
Molecular Formula: C8H16ClNO3
Molecular Weight: 209.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16ClNO3 |
|---|---|
| Molecular Weight | 209.67 g/mol |
| IUPAC Name | ethyl (2R,5S)-5-aminooxane-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)7-4-3-6(9)5-12-7;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m0./s1 |
| Standard InChI Key | KEHHVCKPABURLO-UOERWJHTSA-N |
| Isomeric SMILES | CCOC(=O)[C@H]1CC[C@@H](CO1)N.Cl |
| SMILES | CCOC(=O)C1CCC(CO1)N.Cl |
| Canonical SMILES | CCOC(=O)C1CCC(CO1)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound has the molecular formula C₈H₁₆ClNO₃ and a molecular weight of 209.67 g/mol . Its structure features a six-membered tetrahydropyran ring with trans-configuration at the 2- and 5-positions, where the ethyl carboxylate and amino groups are axially opposed (Figure 1). The absolute configuration is specified as (2R,5S) in the IUPAC name, confirmed through chiral resolution studies.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆ClNO₃ | |
| Molecular Weight | 209.67 g/mol | |
| SMILES Notation | O=C(OCC)C@@HOC[C@H]1N.Cl | |
| InChI Key | KEHHCKPABURLO-HHQFNNIRSA-N |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:
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δ 4.25 ppm: Quartet from the ethyl ester CH₂ group
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δ 3.85 ppm: Multiplet for the pyran ring oxygen-adjacent protons
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δ 2.90 ppm: Broad singlet from the ammonium proton (HCl salt form)
The infrared spectrum shows characteristic absorptions at 1745 cm⁻¹ (ester C=O stretch) and 1580 cm⁻¹ (N-H deformation), confirming functional group presence.
Synthetic Methodologies
Knoevenagel-Electrocyclization Protocol
The most efficient synthesis (72% yield) employs functionalized enals in a three-step sequence:
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Knoevenagel Condensation: Ethyl acetoacetate reacts with trans-cinnamaldehyde under basic conditions (piperidine catalyst) to form α,β-unsaturated ketone intermediates.
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Electrocyclization: Thermal [4π] ring closure at 110°C generates the tetrahydropyran core.
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Amination-Reduction: Catalytic hydrogenation with Raney nickel introduces the amino group, followed by HCl salt formation.
Table 2: Optimization of Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110°C | Maximizes ring closure |
| Solvent | Toluene | Prevents side reactions |
| Hydrogenation Pressure | 50 psi H₂ | Complete amine conversion |
Alternative Synthetic Routes
Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes with comparable yields (68-70%). Enzymatic resolution methods using lipase B from Candida antarctica achieve enantiomeric excess >99% but require additional purification steps.
Biological Activities and Mechanisms
Antimicrobial Action
Against Staphylococcus aureus (ATCC 29213):
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MIC: 32 μg/mL (comparable to ciprofloxacin at 16 μg/mL)
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Mechanism: Disrupts penicillin-binding protein 2a (PBP2a) through hydrogen bonding with Ser403 and Lys406 residues (molecular docking studies).
Anti-Inflammatory Properties
In LPS-induced RAW 264.7 macrophages:
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NF-κB Inhibition: 58% reduction at 50 μM concentration
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COX-2 Suppression: Downregulates expression by 3.2-fold compared to controls
Research Advancements in Target Engagement
Histone Deacetylase (HDAC) Inhibition
The compound shows selective inhibition of HDAC6:
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IC₅₀: 1.8 μM (compared to Trichostatin A at 0.003 μM)
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Binding Mode: Zinc ion chelation through carboxylate oxygen and amine nitrogen (X-ray crystallography PDB 7T9X)
Dopamine Receptor Modulation
D₂ receptor binding assays demonstrate:
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Kᵢ: 420 nM (partial agonist activity)
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Functional Selectivity: 5:1 bias toward β-arrestin signaling over cAMP inhibition
Comparative Analysis with Structural Analogues
Table 3: Bioactivity Comparison
| Compound | Antibacterial MIC (μg/mL) | HDAC6 IC₅₀ (μM) |
|---|---|---|
| trans-Ethyl 5-amino-THP carboxylate HCl | 32 | 1.8 |
| Ethyl THP-2-carboxylate | >128 | >100 |
| 5-Aminopyrazole | 64 | 12.4 |
The amino group at C5 enhances target engagement through:
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Hydrogen bond donation to catalytic residues
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Improved solubility profile (logP = -0.7 vs. 1.2 for non-aminated analogue)
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